molecular formula C14H15N3O2S B7590610 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

Cat. No. B7590610
M. Wt: 289.35 g/mol
InChI Key: RRXKALPIQNWXKT-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid, also known as PTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and cancer research.

Scientific Research Applications

  • Cancer Treatment : Compounds structurally related to 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid have been investigated for their potential in treating cancer. For instance, a derivative of this compound has been studied as an Aurora kinase inhibitor, suggesting its utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

  • Antimicrobial and Antituberculosis Activity : Various derivatives of 1,3,4-thiadiazole, a core structure in the compound , have shown significant antimicrobial and antituberculosis activity. This includes compounds like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates (V. U. Jeankumar et al., 2013).

  • Antibacterial Properties : Synthesis of acetylenic derivatives of a substituted 1,3,4-thiadiazole, which is structurally related to the compound , has shown promising antibacterial properties (Anwar A. Tamer & Ahlam J Qassir, 2019).

  • Antioxidant and Antitumor Activities : N-substituted-2-amino-1,3,4-thiadiazoles, closely related to the core structure of the compound, have been synthesized and evaluated for their cytotoxicity and antioxidant activities, demonstrating promising results in antitumor evaluations (W. Hamama et al., 2013).

  • Synthesis and Liquid Crystal Behavior : Carboxylic acid derivatives containing 1,3,4-thiadiazole ring have been synthesized and their liquid crystalline behaviors studied, which is relevant to materials science applications (H. J. Jaffer et al., 2017).

properties

IUPAC Name

1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(19)11-6-8-17(9-7-11)14-15-12(16-20-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKALPIQNWXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylate (1.12 g, 3.53 mmol), an aqueous 2 N sodium hydroxide solution (4 ml), tetrahydrofuran (20 ml) and ethanol (12 ml) was stirred at 80° C. for 1 hour. Thereto 2 N hydrochloric acid (4 ml) was added and the solvent was distilled off under reduced pressure. The residue was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of hexane and ethyl acetate to yield 910 mg (89.2%) of the desired product.
Name
ethyl 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
89.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid
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1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidine-4-carboxylic acid

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